Nebracetam

Vue d'ensemble

Description

Nebracetam is a compound belonging to the racetam family, known for its potential nootropic effects. It is an investigational drug that acts as an agonist for the M1-muscarinic acetylcholine receptors in rats . This compound has been studied for its potential cognitive-enhancing properties and its ability to restore disrupted spatial cognition .

Méthodes De Préparation

Nebracetam can be synthesized through various methods. One common synthetic route involves the amination of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid mesylate using ammonia in methanol at 50°C under a pressure of 0.5 MPa for 8 hours . After the reaction, the product is extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and purified to obtain this compound with a high yield and purity .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Nebracetam can undergo several types of chemical reactions:

-

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

-

Reduction: Reduction reactions can convert this compound into its reduced forms.

-

Substitution: Substitution reactions can occur at the aminomethyl group or the benzyl group, leading to various derivatives.

Reaction Conditions and Reagents

-

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

-

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

-

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Radiochemical Reactions

This compound can be used in radiochemical reactions to form radiotracers like $$99mTc]-N-Neb, which is purified by high-performance liquid chromatography (HPLC) . Factors such as substrate amount, reaction mixture pH, and reaction time affect the radiochemical yield .

Examples of this compound Preparation

-

Embodiment 14: Reacting 0.50g of 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid methanesulfonates with liquefied ammonia in methanol at 50°C and 0.5Mpa pressure for 8 hours, then adding 5ml water and 1.22g salt of wormwood, heating to reflux. This process yields 0.317g of this compound with 88% yield and 98.5% purity .

-

Embodiment 15: Similar to embodiment 14, but using 0.48g of sodium methylate instead of salt of wormwood, yields 0.335g of this compound with 93% yield and 99.5% purity .

-

Embodiment 16: Similar to embodiment 14, but using 0.60g of sodium ethylate instead of salt of wormwood, yields 0.339g of this compound with 94% yield and 99.5% purity .

Applications De Recherche Scientifique

Cognitive Enhancement

Research indicates that Nebracetam improves cognitive functions in animal models. For instance, studies have shown that it can enhance memory performance in rats subjected to stress or neurotoxic conditions . A clinical trial involving healthy volunteers reported alterations in brain wave patterns associated with improved cognitive processing after a single dose of this compound .

Neuroprotection in Alzheimer's Disease

In a study examining the effects of this compound on hippocampal neurons exposed to β-amyloid protein (Aβ25-35), it was found that the compound inhibited neuronal apoptosis and promoted synaptic plasticity. This was evidenced by increased expression levels of anti-apoptotic proteins such as Mcl-1 and Bcl-2 . The results suggest that this compound may offer therapeutic benefits for Alzheimer’s patients by protecting against neurodegeneration.

Stroke Models

In models of cerebral ischemia induced by microsphere embolism in rats, this compound was administered post-stroke. The treatment resulted in significant changes in neurotransmitter levels (acetylcholine, dopamine, noradrenaline) within key brain regions, indicating its potential for recovery following ischemic events .

Clinical Trials

- Dementia Patients : A clinical trial involving patients with Alzheimer's disease reported significant improvements in cognitive function after 8 weeks of treatment with 800 mg/day of this compound. However, subsequent studies did not consistently replicate these findings, highlighting the need for further investigation into its efficacy .

- Healthy Volunteers : In a study assessing the effects of a single dose of this compound on brain activity, participants exhibited increased alpha wave activity and decreased slow wave activity in the frontal cortex, suggesting enhanced cognitive processing capabilities .

Data Table: Summary of Research Findings on this compound

| Study Type | Subject | Dosage/Duration | Key Findings |

|---|---|---|---|

| Animal Study | Rats | Varies (up to 30 mg/kg) | Improved memory performance; neuroprotection |

| Clinical Trial | Alzheimer’s Patients | 800 mg/day for 8 weeks | Significant cognitive improvement reported |

| Healthy Volunteers Study | Adults | Single dose | Altered brain wave patterns indicating cognition enhancement |

Mécanisme D'action

Nebracetam exerts its effects by acting as an agonist for the M1-muscarinic acetylcholine receptors . This interaction enhances cholinergic neurotransmission, which is believed to contribute to its cognitive-enhancing properties . The molecular targets and pathways involved include the M1-muscarinic receptors and the associated signaling pathways that regulate neurotransmitter release and synaptic plasticity .

Comparaison Avec Des Composés Similaires

Nebracetam is part of the racetam family, which includes several other compounds with similar structures and effects:

Piracetam: Known for its cognitive-enhancing effects, piracetam is one of the most studied racetams.

Aniracetam: This compound is known for its anxiolytic and cognitive-enhancing properties.

Oxiracetam: It is used for its potential neuroprotective and cognitive-enhancing effects.

Pramiracetam: Known for its potent cognitive-enhancing effects, pramiracetam is often used in research on memory and learning.

Phenylpiracetam: This compound is known for its stimulant and cognitive-enhancing effects.

This compound is unique in its specific action on the M1-muscarinic receptors, which distinguishes it from other racetams that may act on different receptors or pathways .

Activité Biologique

Nebracetam, a novel pyrrolidinone compound, has garnered attention for its potential neuroprotective and nootropic effects. This article explores its biological activity through various studies, focusing on mechanisms of action, analgesic properties, and cognitive enhancement.

-

Neuroprotective Effects :

- A study demonstrated that this compound inhibits neuronal apoptosis induced by amyloid-beta (Aβ25-35) in hippocampal neurons. The compound promotes synaptic plasticity by upregulating the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Arc through the activation of the ERK1/2 signaling pathway. This effect was shown to be dependent on the transcription factor MRTF-A, which plays a crucial role in regulating these target genes .

Protein Effect of this compound Mechanism Mcl-1 Upregulated ERK1/2 pathway Bcl-2 Upregulated ERK1/2 pathway Arc Upregulated ERK1/2 pathway

Analgesic Activity

-

Analgesic Properties :

- Research involving dipharmacophores combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen revealed significant analgesic activity. In acetic acid writhing tests and hot plate tests, compounds such as this compound-dexibuprofen (NRDIP) exhibited pronounced analgesic effects while also enhancing cognitive functions in models of neurotrauma .

Compound Analgesic Activity (Writhings) Cognitive Effect NRDIP 13.2 ± 1.34 Significant NRMFA Moderate Significant NRNFA Lower than NRDIP Moderate

Cognitive Enhancement

- Cognitive Effects :

Case Studies and Research Findings

- Case Study: Neurotrauma Model :

- Cellular Studies :

Propriétés

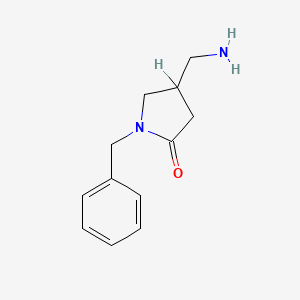

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAFGJGYCUMTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-35-1 (fumarate) | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00869598 | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-34-0 | |

| Record name | Nebracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.